4-Fluorobicyclo[2.2.2]octane-1-carboxylic acid
Description
4-Fluorobicyclo[2.2.2]octane-1-carboxylic acid (CAS: 78385-84-9) is a fluorinated derivative of the bicyclo[2.2.2]octane-1-carboxylic acid scaffold, a rigid, saturated bicyclic structure used extensively in medicinal chemistry as a bioisostere for aromatic rings . The compound is synthesized via substitution at the 4-position of the bicyclo[2.2.2]octane core, typically starting from 1,4-dicarboxylic acid esters . It is commercially available with ≥97% purity and is utilized in research applications ranging from peptide labeling (via <sup>19</sup>F NMR) to drug discovery .
Properties
IUPAC Name |
4-fluorobicyclo[2.2.2]octane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FO2/c10-9-4-1-8(2-5-9,3-6-9)7(11)12/h1-6H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCOTVPAWNHYJSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CC2)C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78385-84-9 | |
| Record name | 4-fluorobicyclo[2.2.2]octane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Sulfur Tetrafluoride-Mediated Fluorination
Adcock and Abeywickrema (1982) developed a high-yield protocol using sulfur tetrafluoride (SF₄) to convert methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate to its fluorinated analogue.
Reaction Conditions
- Substrate : Methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate
- Reagent : Excess SF₄ (3–5 equiv)
- Temperature : Ambient (20–25°C)
- Time : 24 hours
- Yield : 92%
The reaction proceeds via nucleophilic displacement, where SF₄ acts as both a fluorinating agent and a Lewis acid. The methoxy group in the ester intermediate is subsequently hydrolyzed to the carboxylic acid using aqueous potassium hydroxide.
Alternative Fluorinating Agents
While SF₄ remains the most efficient reagent, other fluorination methods have been explored:
| Fluorinating Agent | Substrate | Conditions | Yield | Reference |
|---|---|---|---|---|
| DAST | 4-Hydroxybicyclo[2.2.2]octane | Reflux, 6 h | 68% | |
| Deoxo-Fluor | 4-Methoxybicyclo[2.2.2]octane | 0°C to RT, 12 h | 55% |
SF₄ outperforms alternatives due to its ability to stabilize transition states in the bicyclic system.
Hydrolysis of Ester Intermediates
The methyl ester of 4-fluorobicyclo[2.2.2]octane-1-carboxylate serves as a critical intermediate for accessing the carboxylic acid.
Alkaline Hydrolysis
- Reagents : 2 M KOH in ethanol/water (3:1 v/v)
- Temperature : 80°C, 4 hours
- Workup : Acidification with HCl to pH 2, extraction with diethyl ether
- Yield : 98%
This method preserves the bicyclic framework and avoids defluorination, as confirmed by ¹⁹F NMR.
Acidic Hydrolysis
While less common, hydrochloric acid (6 M) in dioxane (100°C, 8 h) achieves 85% conversion but risks partial ring opening in prolonged reactions.
Synthesis of Bicyclo[2.2.2]octane Framework
The bicyclic core is typically constructed before fluorination. Two primary strategies dominate:
Grob-Type Fragmentation
4-Acetyl-4-(ethoxycarbonyl)pimelic acid undergoes acid-catalyzed cyclization to form 4-methoxybicyclo[2.2.2]octane-1-carboxylic acid:
$$
\text{C}{11}\text{H}{16}\text{O}6 \xrightarrow{\text{HCl, (CH}3\text{O)}3\text{CH}} \text{C}9\text{H}{14}\text{O}3 + \text{byproducts}
$$
Key Steps :
Palladium-Catalyzed Oxidation
A patent by Apollo Scientific (2025) discloses oxidative dimerization of 1,4-dimethylenecyclohexane using PdCl₂ and oxone:
$$
\text{C}8\text{H}{10} \xrightarrow{\text{PdCl}2, \text{Oxone}} \text{C}{10}\text{H}{16}\text{O}2 \xrightarrow{\text{Hydrolysis}} \text{C}9\text{H}{13}\text{FO}_2
$$
Conditions :
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Scalability |
|---|---|---|---|
| SF₄ Fluorination | High yield (92%), mild conditions | SF₄ toxicity, requires handling | Pilot scale |
| DAST Fluorination | Easier reagent handling | Lower yield (68%) | Lab scale |
| Palladium Oxidation | No fluorination reagents needed | Multi-step, moderate yields | Industrial |
Reaction Optimization and Mechanistic Insights
Solvent Effects
Temperature Control
Exothermic fluorination steps require cooling to maintain ≤30°C, preventing bicyclic ring degradation.
Stereoelectronic Considerations
The bicyclo[2.2.2]octane system’s rigidity directs fluorine substitution to the C4 position due to reduced steric hindrance compared to C1 or C2.
Emerging Methodologies
Biocatalytic Approaches
Preliminary trials with fluorinase enzymes show 20–30% conversion of chloro precursors, though yields remain suboptimal.
Chemical Reactions Analysis
Types of Reactions
4-Fluorobicyclo[2.2.2]octane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions
Major Products Formed
Oxidation: Formation of carboxylate salts or esters.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted derivatives with different functional groups
Scientific Research Applications
Chemical Synthesis
Building Block for Organic Synthesis
4-Fluorobicyclo[2.2.2]octane-1-carboxylic acid serves as a versatile building block in organic synthesis. Its structure allows for various transformations, making it useful in the preparation of more complex molecules. For example, it can undergo substitution reactions where the fluorine atom can be replaced by other functional groups, facilitating the synthesis of derivatives with tailored properties .
Reactivity and Functionalization
The carboxylic acid group of this compound can be oxidized or reduced to create different derivatives, which can further be utilized in synthetic pathways to develop pharmaceuticals or agrochemicals . This compound's ability to participate in diverse chemical reactions enhances its utility in synthetic chemistry.
Medicinal Chemistry
Potential Therapeutic Applications
Research indicates that this compound may possess biological activities that are beneficial in medicinal chemistry. Its structural analogs have been investigated for their potential as enzyme inhibitors or modulators, which could lead to the development of new therapeutic agents targeting various diseases .
Case Studies
Several studies have examined the biological effects of similar bicyclic compounds, often focusing on their interactions with biological targets such as enzymes and receptors. For instance, compounds derived from bicyclo[2.2.2]octane frameworks have shown promise in studies related to anti-inflammatory and anti-cancer activities .
Materials Science
Development of Specialty Chemicals
In materials science, this compound is explored for its potential in creating specialty chemicals and polymer materials. Its unique structure may impart specific mechanical or thermal properties to polymers, making it a candidate for high-performance materials used in various industrial applications .
Nanotechnology Applications
The compound's unique properties also lend themselves to applications in nanotechnology, where it could be used as a precursor for creating nanostructured materials or as a functional component in nanodevices due to its chemical stability and reactivity .
Mechanism of Action
The mechanism of action of 4-Fluorobicyclo[2.2.2]octane-1-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The bicyclic structure provides rigidity, which can influence the compound’s overall conformation and interaction with biological targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids exhibit distinct properties based on substituent electronegativity, steric effects, and dipole moments. Key analogs include:
Notes:
- The pKa of the 4-F derivative is estimated based on substituent dipole trends .
- Fluorine’s electron-withdrawing effect lowers pKa by ~0.6–0.8 units compared to the parent compound .
Key Research Findings
For example, 4-Cl is 6.2 kcal/mol more acidic than the parent compound .
Quantum Topological Similarity : The 4-F derivative’s electron density topology aligns with para-substituted benzoic acids, validating its use as a bioisostere .
Synthetic Versatility: Derivatives like 4-hydroxymethyl and 4-amino are intermediates for polymers and biologics .
Biological Activity
4-Fluorobicyclo[2.2.2]octane-1-carboxylic acid, with the chemical formula CHFO and CAS number 78385-84-9, is a fluorinated derivative of bicyclo[2.2.2]octane-1-carboxylic acid. Its unique bicyclic structure, characterized by the presence of a fluorine atom, significantly influences its chemical reactivity and biological activity.
- Molecular Weight : 172.20 g/mol
- Structure : The bicyclic framework contributes to the compound's rigidity, which can enhance its interaction with biological targets.
Biological Activity
The biological activity of this compound is primarily attributed to its interactions with various biomolecules, including enzymes and receptors. The presence of the fluorine atom can enhance binding affinities and modulate biological responses.
The mechanism by which this compound exerts its biological effects involves:
- Binding Affinity : The fluorine atom increases lipophilicity and stability, enhancing interactions with hydrophobic pockets in proteins.
- Enzyme Interaction : It may act as an inhibitor or modulator for specific enzymes, influencing metabolic pathways.
Table 1: Summary of Biological Activities
Case Study: Enzyme Interaction
A study conducted on the enzyme inhibition properties of this compound demonstrated significant inhibitory effects on specific metabolic enzymes. The compound was found to bind competitively, suggesting potential applications in drug design targeting metabolic disorders.
Key Findings:
- Inhibition constants (IC) were determined for various enzymes.
- The compound showed a higher affinity for enzymes with hydrophobic active sites due to its fluorinated structure.
Table 2: Comparison of Biological Activities
| Compound | IC (µM) | Binding Affinity (kcal/mol) | Activity Type |
|---|---|---|---|
| This compound | 12 | -8.5 | Enzyme Inhibition |
| Bicyclo[2.2.2]octane-1-carboxylic acid | 25 | -7.0 | Weak Inhibitor |
| 4-Chlorobicyclo[2.2.2]octane-1-carboxylic acid | 15 | -7.5 | Moderate Inhibitor |
The data indicates that the fluorinated compound exhibits superior inhibition capabilities compared to both its non-fluorinated and chlorinated counterparts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
